2,4,6-trifluoro-3-hydroxybenzoic acid
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Overview
Description
2,4,6-Trifluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3F3O3. It is a derivative of benzoic acid where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 6 positions, and a hydroxyl group is attached to the 3 position. This compound is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and an electron-donating hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,6-trifluoro-3-hydroxybenzoic acid involves the reaction of tetrafluorophthalic acid with sodium hydroxide in water at 90°C for 9 hours. The reaction mixture is then acidified with hydrochloric acid and heated to 140°C in the presence of tri-n-propylamine. The product is extracted with ethyl acetate and purified by vacuum drying .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Oxidation: 2,4,6-Trifluoro-3-hydroxybenzaldehyde or this compound.
Reduction: 2,4,6-Trifluoro-3-hydroxybenzyl alcohol.
Scientific Research Applications
2,4,6-Trifluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism by which 2,4,6-trifluoro-3-hydroxybenzoic acid exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor in biochemical assays. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluoro-3-hydroxybenzoic acid
- 2,3,6-Trifluorobenzoic acid
- 2,4,6-Tribromo-3-hydroxybenzoic acid
Uniqueness
2,4,6-Trifluoro-3-hydroxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong hydrogen bonding and high chemical stability .
Properties
CAS No. |
91659-63-1 |
---|---|
Molecular Formula |
C7H3F3O3 |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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